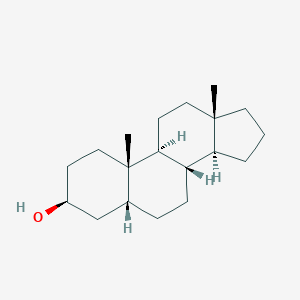

5beta-Androstan-3beta-ol

Description

Overview of 5β-Androstan-3β-ol in Steroid Biochemistry

5β-Androstan-3β-ol, also known as etiocholanolone (B196237), is a steroid metabolite that holds a significant position in the intricate world of steroid biochemistry. It is an end product of the metabolic breakdown of androgens, the hormones responsible for the development of male characteristics. healthmatters.ionih.gov Specifically, 5β-Androstan-3β-ol is a metabolite of androstenedione (B190577) and testosterone (B1683101), formed through the 5β-reductase pathway. healthmatters.iogoogle.com This pathway is an alternative to the 5α-reductase pathway, which produces the more potent androgen, dihydrotestosterone (B1667394) (DHT). google.com The existence of these parallel metabolic routes highlights the body's sophisticated system for modulating androgenic activity.

The structure of 5β-Androstan-3β-ol is characterized by the A/B rings of the steroid nucleus being in a "cis" configuration, resulting in a bent or angular shape. google.com This is in contrast to the "trans" configuration of 5α-androstane derivatives, which are planar. google.com This stereochemical difference has profound implications for the biological activity of the molecule. While 5α-DHT is a potent androgen, 5β-dihydrotestosterone (5β-DHT), the precursor to 5β-Androstan-3β-ol, is considered a very weak androgen with minimal binding affinity for the androgen receptor. google.com

Research Significance of 5β-Androstan-3β-ol within Androstane (B1237026) Metabolism

Research into 5β-Androstan-3β-ol is crucial for understanding conditions related to adrenal and androgen function. healthmatters.io For instance, elevated levels of etiocholanolone can be indicative of certain health issues. healthmatters.io Furthermore, the study of etiocholanolone metabolism in different physiological and developmental contexts, such as in avian embryos, has revealed its potential role in mediating maternal hormonal effects on offspring development. nih.govbiologists.com The conversion of testosterone to etiocholanolone in avian eggs is thought to be a mechanism for buffering the embryo from high levels of maternal androgens. biologists.com

Moreover, the enzymes involved in the 5β-reductase pathway, such as 3-oxo-5-beta-steroid 4-dehydrogenase, are subjects of ongoing research to understand their roles in steroid hormone biosynthesis and metabolism. nih.govgenome.jp The investigation of 5β-androstane metabolites and their enzymatic pathways continues to be a key area in endocrinology and molecular biology, offering insights into hormone action and its implications for health and disease.

| Property | Value |

| Molecular Formula | C19H32O2 |

| Molecular Weight | 292.5 g/mol |

| IUPAC Name | (3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

| Synonyms | 5beta-androstane-3beta,17beta-diol, 3b,17b-Dihydroxyetiocholane |

| CAS Number | 6038-31-9 |

| Chemical Class | Steroid, Androstane derivative |

| Data sourced from PubChem CID 9922115 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTOLSNIKJIDFF-KYQPOWKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508135 | |

| Record name | (3beta,5beta)-Androstan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15360-52-8 | |

| Record name | (3beta,5beta)-Androstan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 5β Androstan 3β Ol

Endogenous Formation Pathways of 5β-Androstane Derivatives

The formation of 5β-androstane derivatives is a key part of the metabolic process for steroid hormones. This pathway is primarily seen as a way to break down and clear these hormones from the body, mainly in the liver. The unique structure of 5β-androstanes, characterized by a sharp bend in their molecular shape, is a direct result of the specific enzymes that create them.

Enzymatic Reductions of Δ4-3-Ketosteroids

The initial and most crucial step in forming any 5β-androstane derivative involves the reduction of a specific double bond in the steroid's A-ring. This is followed by a stereospecific reduction of a keto group, which ultimately defines the final compound.

The enzyme responsible for the first step is steroid 5β-reductase, a member of the aldo-keto reductase superfamily known as AKR1D1. portlandpress.comuniroma1.it This enzyme specifically targets the double bond between carbons 4 and 5 in Δ4-3-ketosteroids. portlandpress.com Using NADPH as a cofactor, AKR1D1 permanently reduces this bond, which forces a "cis" fusion between the A and B rings of the steroid. nih.gov This creates a distinctive 90-degree bend in the molecule's structure. portlandpress.comnih.gov In humans, AKR1D1 is the only enzyme capable of this 5β-reduction. portlandpress.comnih.gov It is most abundant in the liver, where it plays a critical role in inactivating major steroid hormones and is also essential for producing bile acids. portlandpress.combiorxiv.org

After the A-ring is reduced by AKR1D1, the 3-keto group of the newly formed 5β-dihydrosteroid is then reduced to a hydroxyl group. This reaction is carried out by other enzymes from the aldo-keto reductase (AKR) family, primarily isoforms AKR1C1 through AKR1C4. nih.govnih.gov These enzymes determine the final stereochemistry of the hydroxyl group.

While these enzymes predominantly produce 3α-hydroxy steroids, the formation of 5β-Androstan-3β-ol requires a 3β-hydroxyl group. nih.govresearchgate.net This specific conversion is catalyzed by a 3β-hydroxysteroid dehydrogenase (3β-HSD). Porcine studies have shown that AKR1C1 can function as a 3β-HSD for certain steroids. researchgate.net The reduction to the 3β-form is generally less common for 5β-reduced steroids because the bent A/B ring structure can sterically hinder the enzyme's access. nih.gov

Precursor Steroids and Cascade Pathways Leading to 5β-Androstan-3β-ol

The biosynthesis of 5β-Androstan-3β-ol can originate from several precursor steroids, primarily through pathways involving testosterone (B1683101) and androstenedione (B190577).

From Testosterone: Testosterone is first converted by 5β-reductase (AKR1D1) into 5β-dihydrotestosterone (5β-DHT). uniroma1.itfu-berlin.de Subsequently, a 3β-hydroxysteroid dehydrogenase reduces the 3-keto group to yield 5β-androstane-3β,17β-diol. ebi.ac.uk

From Androstenedione: Androstenedione is reduced by 5β-reductase (AKR1D1) to form 5β-androstanedione. wikipedia.orgnih.gov This intermediate is then acted upon by a 3β-hydroxysteroid dehydrogenase to produce 5β-androstan-3β-ol-17-one (also known as epietiocholanolone). ebi.ac.ukwikipedia.org

These pathways highlight the sequential nature of steroid metabolism, where the product of one enzymatic reaction becomes the substrate for the next. The specific enzymes present in a tissue determine which pathway is favored.

Comparative Metabolic Routes and Enzyme Evolution within Steroidogenesis

The 5β-reduction pathway exists alongside the 5α-reduction pathway, which produces planar steroids with different biological activities. For instance, 5α-dihydrotestosterone (DHT) is a much more potent androgen than its 5β-counterpart. uniroma1.it The 5β-pathway is largely considered a catabolic route, inactivating hormones for excretion. portlandpress.comnih.gov

The enzymes involved, particularly the AKR1C and AKR1D subfamilies, are part of the larger aldo-keto reductase superfamily. oup.com These enzymes have evolved from a common ancestor to perform specific functions. While AKR1D1 is solely responsible for 5β-reduction in humans, the multiple AKR1C isoforms (AKR1C1-AKR1C4) have diverse roles, acting as 3α-, 3β-, 17β-, and 20α-hydroxysteroid dehydrogenases. nih.govoup.com AKR1C4 is liver-specific, while AKR1C1-AKR1C3 are found in various other tissues, allowing for localized regulation of steroid hormone activity. nih.govoup.com

In Vitro Metabolic Studies of 5β-Androstan-3β-ol

In vitro studies, which are conducted in controlled laboratory settings, have been essential for understanding the metabolism of 5β-Androstan-3β-ol. By using preparations of liver cells (like S9 fractions or microsomes) or purified recombinant enzymes, researchers can precisely map the metabolic pathways. nih.govdshs-koeln.dekarger.com

For example, incubating precursor steroids like androstenedione or testosterone with rabbit placenta tissue has been shown to produce a range of 5β-reduced metabolites, including 5β-androstane-3α,17β-diol, 5β-androstane-3β,17β-diol, and 3β-hydroxy-5β-androstan-17-one (epietiocholanolone). ebi.ac.uk Such experiments allow for the detailed characterization of the enzymes involved, their substrate specificities, and the kinetics of the reactions they catalyze. These studies have confirmed that the formation of 5β-steroids is a significant metabolic route and have helped to identify the specific metabolites that are formed. dshs-koeln.descielo.br

Subcellular Localization of Metabolic Enzymes

The efficiency and regulation of the biosynthesis of 5β-Androstan-3β-ol are influenced by the specific locations of the involved enzymes within the cell.

5β-Reductase (AKR1D1): This enzyme is predominantly found in the cytosol . nih.govendocrine-abstracts.org Studies using tagged green fluorescent protein (AKR1D1-GFP) in HepG2 hepatoma cells have shown its presence in both the cytoplasm and the nucleus, although the nuclear localization might be an artifact of overexpression. endocrine-abstracts.org When native AKR1D1 was investigated, it was detected in the cytoplasmic but not the nuclear extract. endocrine-abstracts.org While some research has explored a potential association with the endoplasmic reticulum (ER) membrane, as key bile acid synthesis enzymes upstream of AKR1D1 are localized there, studies have not shown significant colocalization of AKR1D1 with the ER. endocrine-abstracts.org

3β-Hydroxysteroid Dehydrogenase (3β-HSD): In contrast to the singular localization of AKR1D1, 3β-HSD exhibits a dual subcellular localization , being present in both the endoplasmic reticulum (ER) and the mitochondria . oup.comnih.gov The functional significance of this dual distribution is not yet fully understood, but it is hypothesized to be related to substrate accessibility. oup.com The type I isoenzyme is primarily found in the placenta and peripheral tissues, while the type II isoenzyme is predominantly expressed in the adrenal glands, ovaries, and testes. nih.govmedscape.com In the human prostate, 3β-HSD is highly expressed in the basal epithelial cells, stromal fibroblasts, and endothelial cells. nih.gov

| Enzyme | Primary Subcellular Localization | Additional Localization Notes |

| 5β-Reductase (AKR1D1) | Cytosol nih.govendocrine-abstracts.org | May have some nuclear presence, but primarily cytoplasmic. endocrine-abstracts.org |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Endoplasmic Reticulum (ER) and Mitochondria oup.comnih.gov | Different isoenzymes have tissue-specific expression patterns. nih.govmedscape.com |

Characterization of Enzyme Activity and Kinetics in Cell-Free Systems

The enzymatic reactions leading to 5β-Androstan-3β-ol have been characterized in cell-free systems, providing insights into their kinetics and substrate specificities.

Kinetic studies have shown that human 5β-reductase exhibits strong activity towards progesterone (B1679170) and androstenedione. pdbj.org However, the enzyme is subject to substrate inhibition at concentrations twice their Michaelis constant (Km) value. pdbj.org The release of NADP+ is the rate-limiting step for fast-reacting substrates. portlandpress.com

3β-Hydroxysteroid Dehydrogenase (3β-HSD): The activity of 3β-HSD can be measured spectrophotometrically by monitoring the conversion of a 3β-hydroxy steroid to a 3-keto steroid in the presence of NAD+. scispace.com In a cell-free system using homogenates from rat sciatic nerves, the conversion of pregnenolone (B344588) to progesterone by 3β-HSD showed a calculated Km value of 1.06 ± 0.19 μM. conicet.gov.ar The rate of conversion was found to be maximal at a NAD+ concentration of 1 mM. conicet.gov.ar The enzyme activity can be inhibited by other steroids, such as estradiol (B170435) and progesterone, suggesting a direct inhibitory effect not mediated by steroid receptors. conicet.gov.ar Studies on human granulosa-luteal cells have shown that certain phytoestrogens can also inhibit 3β-HSD activity. nih.gov

In vitro metabolism studies of testosterone in rabbit placenta have demonstrated the formation of various 5β-reduced metabolites, including 5β-androstane-3α,17β-diol and 5β-androstane-3β,17β-diol, indicating the activity of both 5β-reductase and 3β-HSD. ebi.ac.ukebi.ac.uk

| Enzyme | Substrate(s) | Product(s) | Kinetic Characteristics |

| 5β-Reductase (AKR1D1) | Androstenedione, Testosterone | 5β-Androstanedione, 5β-Dihydrotestosterone | Sequential ordered bi-bi mechanism; rate dependent on steroid structure; subject to substrate inhibition. nih.govpdbj.org |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | 5β-Androstanedione | 5β-Androstan-3β-ol-17-one | Utilizes NAD+ as a cofactor; can be inhibited by other steroids. wikipedia.orgconicet.gov.ar |

Molecular Interactions and Mechanistic Studies of 5β Androstan 3β Ol

Modulation of Enzyme Activities by 5β-Androstan-3β-ol

Following a comprehensive review of available scientific literature, there is a notable lack of specific research detailing the direct modulatory effects of 5β-Androstan-3β-ol on the activities of various enzyme systems. The existing body of research on steroid metabolism primarily focuses on the enzymatic production and degradation of androstane (B1237026) derivatives, rather than the specific regulatory actions of 5β-Androstan-3β-ol on these enzymes.

Inhibition of Cytochrome P450 Hydroxylase Activities

No specific studies detailing the inhibitory effects of 5β-Androstan-3β-ol on cytochrome P450 hydroxylase activities were identified. Research on the inhibition of cytochrome P450 enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds, has explored various other steroidal and non-steroidal molecules. However, the interaction between 5β-Androstan-3β-ol and this enzyme superfamily remains an uninvestigated area.

Specificity Towards Steroid Hydroxylases (e.g., P-450 IIC11, IIIA2)

There is no available data to suggest or confirm any specific inhibitory action of 5β-Androstan-3β-ol towards the steroid hydroxylases P-450 IIC11 or IIIA2. While these enzymes are known to be involved in the metabolism of various steroids, the potential for 5β-Androstan-3β-ol to act as a specific inhibitor has not been explored in published research.

Competitive Inhibition Kinetics and Enzyme-Ligand Interaction Models

In the absence of any demonstrated inhibitory activity, there is no information available regarding the competitive inhibition kinetics or enzyme-ligand interaction models for 5β-Androstan-3β-ol with cytochrome P450 enzymes.

Regulation of Other Steroid-Transforming Enzymes

The scientific literature does not currently contain studies focused on the regulation of other steroid-transforming enzymes, such as 3β-hydroxysteroid dehydrogenase or 17β-hydroxysteroid dehydrogenase, by 5β-Androstan-3β-ol. While these enzymes are integral to the metabolic pathways involving 5β-Androstan-3β-ol, their regulation by this specific compound has not been a subject of investigation.

Interaction with Nuclear and Intracellular Receptors

The interaction of various androgen metabolites with nuclear and intracellular receptors is a significant area of endocrinological research. However, specific studies on the direct interaction of 5β-Androstan-3β-ol with these receptors are not present in the current body of scientific literature.

Estrogen Receptor Beta (ERβ) Binding and Signaling

There is no direct evidence from published studies to indicate that 5β-Androstan-3β-ol binds to or initiates signaling through Estrogen Receptor Beta (ERβ). It is important to distinguish this compound from its stereoisomer, 5α-androstane-3β,17β-diol, which has been the subject of research regarding its interaction with ERβ. The differing stereochemistry at the 5-position of the androstane backbone can significantly influence the molecule's shape and its ability to bind to receptor pockets. Therefore, findings related to the 5α-isomer cannot be extrapolated to 5β-Androstan-3β-ol.

ERβ-Mediated Transcriptional Regulation (e.g., E-cadherin expression)

Research into the molecular interactions of androstane derivatives with estrogen receptors has revealed a significant pathway involving Estrogen Receptor Beta (ERβ) that influences cellular adhesion and migration. While much of the research has focused on the 5α-isomer, the findings provide a framework for understanding potential mechanisms. The dihydrotestosterone (B1667394) metabolite 5α-androstane-3β,17β-diol (a stereoisomer of 5β-Androstan-3β-ol) efficiently binds to ERβ, initiating a signaling cascade that leads to the potent inhibition of prostate cancer cell migration. nih.gov A key target of this ERβ signaling is the induction of E-cadherin expression. nih.gov E-cadherin is a crucial protein for forming cell-to-cell adhesions, and its presence is known to suppress metastasis in various cancers, including those of the breast and prostate. nih.gov The inhibitory effect of 5α-androstane-3β,17β-diol on cancer cell migration can be reversed by using short interfering RNA (siRNA) against E-cadherin, confirming the essential role of this adhesion molecule in the steroid's mechanism of action. nih.gov

Differential Activation Mechanisms of ERβ

The activation of ERβ by androstane metabolites showcases a differential mechanism compared to traditional estrogenic compounds like estradiol (B170435). In studies on prostate cancer cells, estradiol was found to be inactive in inhibiting cell migration, suggesting that androstane derivatives utilize distinct pathways for ERβ activation. nih.gov The metabolite 5α-androstane-3β,17β-diol, which does not bind to androgen receptors, serves as a physiological ligand for ERβ. nih.govnih.gov Its actions are mediated through ERβ, which in turn inhibits the response of the paraventricular nucleus (PVN) to stressors. nih.gov Further investigations into the functional interactions with gene promoters have shown that 5α-androstane-3β,17β-diol can activate the oxytocin (B344502) promoter in a dose-dependent manner when cells are co-transfected with ERβ, but not ERα. nih.gov This activation is dependent on a specific composite hormone response element (cHRE) on the promoter, highlighting a specific and differential mechanism of gene regulation. nih.gov This suggests that circulating testosterone (B1683101) can exert estrogenic effects through its metabolites, and these ERβ-dependent effects are distinct from those of estradiol. nih.gov

Modulation of Gamma-Aminobutyric Acid Type A Receptors (GABAAR)

The 5β-androstane scaffold is a feature of neuroactive steroids that can modulate the function of Gamma-Aminobutyric Acid Type A Receptors (GABAARs), the primary mediators of fast inhibitory neurotransmission in the central nervous system. However, the stereochemistry at the C3 position is a critical determinant of their activity. Steroids with a 3α-hydroxyl group, such as the testosterone metabolite androsterone (B159326) (3α-hydroxy-5α-androstan-17-one) and its 5β-epimer etiocholanolone (B196237), typically act as positive allosteric modulators, enhancing the receptor's response to GABA. ebi.ac.uknih.gov In contrast, androstane derivatives with a 3β-hydroxyl group, such as 5β-Androstan-3β-ol, are generally considered to be antagonists of the GABAAR. nih.govnih.gov They can counteract the potentiating effects of 3α-hydroxysteroids. nih.gov This antagonistic action suggests that 3β-hydroxy steroids may inhibit GABAAR currents. nih.gov

Structure-Activity Relationships for GABAA Receptor Potentiation by Androstane Neurosteroids

The relationship between the structure of androstane neurosteroids and their activity at the GABAA receptor is highly specific, particularly concerning the stereochemistry of the A-ring of the steroid nucleus.

In essence, while the 5β-androstane skeleton is found in neuroactive steroids, the 3β-hydroxyl configuration of 5β-Androstan-3β-ol confers antagonistic rather than potentiating properties at the GABAA receptor.

Enantioselectivity in Neurosteroid Action

Enantioselectivity, where one enantiomer of a chiral molecule is more active than the other, is a key indicator that a drug acts at a specific, chiral binding site on a receptor rather than through non-specific membrane effects. mdpi.com Studies on neurosteroid modulation of GABAA receptors have shown that this is indeed the case. The anesthetic neurosteroid allopregnanolone (B1667786) (a 3α-hydroxy-5α-pregnane) exhibits strong enantioselectivity in its potentiation of GABAA currents. mdpi.com In contrast, its 5β-epimer, pregnanolone (B1679072) (3α-hydroxy-5β-pregnan-20-one), shows minimal enantioselectivity. mdpi.com This difference is attributed to differential binding of the enantiomers at the canonical β3-α1 intersubunit binding site on the GABAA receptor. mdpi.com While research on the enantiomers of 5β-Androstan-3β-ol itself is limited, studies on related sulfated 5β-steroids as negative modulators have also explored this phenomenon. For instance, little to no enantioselectivity was observed for the inhibitory actions of the enantiomers of (3α,5β)-3-hydroxypregnan-20-one sulfate (B86663), suggesting its effects might arise from indirect mechanisms like membrane perturbation. nih.gov However, enantioselectivity was found for the inhibitory actions of dehydroepiandrosterone (B1670201) sulfate (an androstane derivative), indicating its actions are mediated via a chiral recognition site. nih.gov This suggests that the sites of action for androstane and pregnane series steroids at the GABAA receptor may differ. nih.gov

Binding to Na+,K(+)-ATPase Receptors by 5β-Androstane Derivatives

Derivatives of the 5β-androstane skeleton have been identified as ligands for the Na+,K+-ATPase receptor, also known as the digitalis receptor site. The compound 5β,14β-Androstane-3β,14-diol, which shares the core 5β-androstane structure and the 3β-hydroxyl group with 5β-Androstan-3β-ol, has been shown to bind to this receptor. nih.gov This binding is not incidental; the interaction exhibits characteristics typical of digitalis compounds, which are well-known inhibitors of the Na+,K+-ATPase enzyme. nih.gov The binding of these androstane derivatives suggests they can act as inhibitors of the enzyme, which could have significant physiological effects, such as positive inotropic action on the heart. nih.gov A series of 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol derivatives were synthesized and evaluated for their ability to displace ouabain, a classic Na+,K+-ATPase inhibitor, demonstrating a direct interaction with the receptor binding site. nih.gov

Ligand Binding Dynamics and Structural Determinants for Receptor Affinity

The binding of 5β-androstane derivatives to the Na+,K+-ATPase receptor is governed by specific structural features and dynamic interactions. The interaction of 5β,14β-Androstane-3β,14-diol with the enzyme is characterized by several key criteria that mirror those of traditional digitalis compounds: apparent competition with potassium ions (K+), direct competition with digitoxigenin (B1670572) for the binding site, and stabilization of the enzyme's phosphoenzyme intermediate. nih.gov Quantitative structure-activity relationship (QSAR) studies on 17β-substituted 5β-androstane derivatives have further elucidated the structural determinants for affinity. Good correlations were found between the binding affinity and the van der Waals volumes or molar refractivities of the substituents at the 17β position. nih.gov Furthermore, the basicity (pKa values) of the compounds was a significant factor, suggesting that an ion-pair interaction between a carboxylate residue on the enzyme and a protonated group on the ligand plays a crucial role in the binding mechanism. nih.gov These findings have led to the design of novel inhibitors, such as 17α-substituted seco-D 5β-androstane derivatives, with some compounds showing high binding affinity (IC50 values in the micromolar to nanomolar range). nih.gov

Table 1: Binding Affinities of 5β-Androstane Derivatives to Na+,K+-ATPase

| Compound | Binding Affinity (IC50) | Reference |

|---|---|---|

| 2-(N,N-dimethylamino)ethyl 3β,14-dihydroxy-5β,14β-androstane-17α-acrylate | 5.89 µM | nih.gov |

| 14,15-seco-14-oxo derivative of the above compound | 0.12 µM | nih.gov |

Associated Intracellular Signaling Pathways (e.g., Src-kinase dependent pathways)

While the broader class of androgens and the androgen receptor are known to engage in crosstalk with numerous intracellular signaling cascades, including Src-kinase dependent pathways, specific data directly implicating 5β-Androstan-3β-ol in these networks are not extensively detailed in current scientific literature. The activation of signaling pathways is often highly specific to the steroid ligand and the receptor it binds. Therefore, without direct evidence, the association of 5β-Androstan-3β-ol with specific kinase pathways like Src remains an area requiring further investigation.

Interactions with Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR)

The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor that is unique for its high basal activity in the absence of a ligand. This constitutive activity can be suppressed by inverse agonists. Research has identified certain androstane derivatives, referred to broadly as androstanols, as inverse agonists of CAR. d-nb.info These steroid ligands function by reversing the receptor's constitutive activity, thereby reducing the basal transcription of its target genes. d-nb.info

Mechanistically, the binding of an androstane inverse agonist like androstenol (B1195071) to the murine CAR ligand-binding domain induces a conformational change. nih.gov This change involves a kink between helices H10 and H11, which disrupts a salt bridge that normally holds helix H12 in a transcriptionally active position. d-nb.infonih.gov This action promotes the dissociation of co-activator proteins from the receptor, leading to a state of basal, rather than constitutive, activity. d-nb.info This mechanism of inverse agonism is distinct from classical receptor antagonism. nih.gov The specificity of this interaction is highlighted by findings that slight molecular modifications can abolish the inhibitory effect. For instance, while androstanol acts as an inhibitor, the stereoisomer 5α-androstan-3β-ol was found to be inactive, underscoring the importance of the steroid's three-dimensional structure for its interaction with CAR. nih.gov

The Pregnane X Receptor (PXR, NR1I2) is another critical nuclear receptor that senses the presence of foreign substances and regulates the expression of detoxification enzymes and transporters. While PXR is known to be activated by a wide array of endogenous and exogenous compounds, including various steroids, specific studies detailing the direct interaction or functional effect of 5β-Androstan-3β-ol on PXR are limited.

Table 1: Interaction of Androstane Metabolites with Nuclear Receptors

| Compound/Class | Receptor | Effect | Mechanism of Action |

|---|---|---|---|

| Androstanol | CAR | Inverse Agonist | Induces conformational change, leading to co-activator dissociation. d-nb.infonih.gov |

Interactions with Farnesoid X Receptor (FXR) by Androstane Derivatives

The Farnesoid X Receptor (FXR, NR1H4) is a key regulator of bile acid, lipid, and glucose metabolism. nih.gov Its ligands are primarily bile acids, but other endogenous molecules can also interact with it. Research has shown that certain compounds unrelated to bile acids can act as FXR ligands. nih.gov Notably, the androstane derivative androsterone has been identified as a potential FXR ligand. nih.gov This indicates that the androstane steroid scaffold can be recognized by the FXR ligand-binding domain. This interaction is significant as it places androstane metabolites within the complex regulatory network of metabolism governed by FXR. However, specific studies confirming a direct and functional interaction between 5β-Androstan-3β-ol and FXR have not been fully elucidated.

Intracellular Signaling Network Modulation by 5β-Androstan-3β-ol

The interaction of 5β-Androstan-3β-ol with nuclear receptors can lead to the modulation of complex intracellular signaling networks, impacting downstream cellular functions.

Impact on Kinase Cascades and Downstream Effectors

The activity of the Constitutive Androstane Receptor (CAR) is not only modulated by direct ligand binding but also by cellular signaling pathways. The nuclear translocation and subsequent activity of CAR are associated with its phosphorylation status. mdpi.com Signaling pathways involving kinases such as ERK1/2 have been shown to inhibit CAR's nuclear translocation and transcriptional activity. mdpi.com

Given that androstanols can act as inverse agonists of CAR, they can influence these regulatory networks. By binding to CAR and reducing its constitutive activity, 5β-Androstan-3β-ol could potentially alter the receptor's susceptibility to regulation by kinase cascades. d-nb.infonih.gov This inverse agonism leads to the release of co-activators and prevents the transcription of CAR target genes, which include key enzymes in drug and steroid metabolism. Therefore, the primary downstream effect of 5β-Androstan-3β-ol's interaction with CAR is the suppression of a specific set of genes, which in turn could influence cellular metabolic and detoxification processes.

Influence on Cellular Processes (e.g., cell migration in vitro)

While various steroid hormones are known to influence fundamental cellular processes, the specific effects of 5β-Androstan-3β-ol on cell migration have not been clearly established in the available scientific literature.

It is important to note that other androstane metabolites have been studied in this context. For example, the related but distinct compound 5α-androstane-3β,17β-diol has been shown to inhibit the migration of prostate cancer cells through a mechanism involving the activation of estrogen receptor beta (ERβ). aacrjournals.orgaacrjournals.org This action is highly specific to the structure of that particular steroid. Due to the strict structural requirements for steroid-receptor interactions, these findings cannot be directly extrapolated to 5β-Androstan-3β-ol, and its role in cell migration remains to be determined.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| 5β-Androstan-3β-ol | Etiocholan-3β-ol |

| 5α-Androstan-3β-ol | Epiandrosterone metabolite |

| Androstenol | - |

| Androsterone | 5α-androstan-3α-ol-17-one |

Chemical Synthesis and Structural Derivatization of 5β Androstan 3β Ol

Stereoselective Synthetic Methodologies for 5β-Androstane Derivatives

The cornerstone of synthesizing 5β-androstane derivatives is the stereoselective reduction of the C4-C5 double bond present in common steroidal precursors like testosterone (B1683101). This transformation is challenging because catalytic hydrogenation often produces a mixture of 5β (cis) and 5α (trans) isomers. acs.orgnih.gov

Catalytic Hydrogenation: The stereochemical outcome of hydrogenating steroidal Δ⁴-3-ketones is influenced by various factors, including the choice of catalyst, solvent, and substituents on the steroid nucleus. nih.govcdnsciencepub.com

Standard Conditions: Traditional chemical methods, such as using palladium on carbon (Pd/C) or palladium on calcium carbonate (Pd/CaCO₃) under a hydrogen atmosphere, frequently result in poor stereoselectivity, yielding approximately a 50:50 mixture of the 5β and 5α isomers. acs.org

Improved Selectivity with Additives: Research has shown that conducting the palladium-catalyzed hydrogenation in the presence of specific additives can significantly improve the yield of the 5β product. The use of ionic liquids, such as tetrabutylammonium (B224687) carboxylates, as additives has been effective. For instance, the reduction of testosterone using a palladium catalyst with tetrabutylammonium D-mandelate resulted in a high yield and enhanced stereoselectivity for 5β-dihydrotestosterone. nih.gov The presence of the ionic liquid appears to have a greater influence on selectivity than the chirality of the additive itself. nih.gov

Substituent Effects: The existing stereochemistry of substituents on the steroid can direct the hydrogenation. For example, 3α-substituents on a cholest-4-ene scaffold tend to promote β-face hydrogenation, which leads to the formation of 5β products. cdnsciencepub.com

Enzymatic Reduction: As an alternative to chemical synthesis, enzymatic methods offer high stereoselectivity. In biological systems, the formation of the 5β-androstane skeleton is catalyzed by steroid 5β-reductases (e.g., AKR1D1). acs.org Researchers have explored using engineered bacterial enzymes, such as progesterone (B1679170) 5β-reductases (P5βRs), for the synthesis of 5β-dihydrosteroids. These biocatalytic pathways provide an environmentally friendly and highly selective route to the desired A/B ring cis-fused configuration. acs.orgacs.org

Once the 5β-androstane-3-one core is obtained, the final step to produce 5β-androstan-3β-ol involves the stereoselective reduction of the 3-keto group. This is typically achieved using hydride-donating reagents where the axial attack of the hydride leads to the desired equatorial 3β-hydroxyl group.

Preparation of Novel 5β-Androstane Analogs and Derivatives

The 5β-androstan-3β-ol scaffold serves as a template for creating novel analogs with potential therapeutic activities. Modifications are strategically introduced, primarily at the C17 position, to modulate biological activity.

A notable example is the synthesis of a series of 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol derivatives designed to interact with the Na+,K+-ATPase receptor. nih.gov The synthesis for these analogs begins with a suitable 5β-androstane precursor. The key steps involve the introduction of a formyl group at the C17β position, followed by condensation with various hydrazines to generate a library of hydrazone derivatives. Each derivative features a different substitution pattern on the hydrazone moiety, allowing for a systematic exploration of structure-activity relationships. nih.gov

While much of the synthetic effort in the broader androstane (B1237026) field has focused on 5α isomers, the methodologies for derivatization are often applicable to the 5β scaffold. nih.govmdpi.com These modifications include:

Esterification of the hydroxyl groups at C3 and/or C17 to create prodrugs with altered pharmacokinetic profiles. mdpi.com

Alkylation at various positions to probe steric tolerance at receptor binding sites.

Introduction of nitrogen-containing functional groups at C3 or C17, which can introduce basic centers capable of forming ionic interactions with biological targets. nih.gov

Design Principles for Structure-Activity Relationship Studies

The design of novel 5β-androstane derivatives is guided by structure-activity relationship (SAR) principles, which aim to correlate specific structural features with biological activity. taylorfrancis.com For 5β-androstane analogs targeting the Na+,K+-ATPase receptor, a quantitative SAR (QSAR) study has provided specific design insights. nih.gov

Key SAR Findings for 17β-Substituted 5β-Androstane Derivatives: nih.gov

Steric and Electronic Properties: A strong correlation was found between the binding affinity for the receptor and the van der Waals volumes or molar refractivities of the substituents on the 17β-hydrazonomethyl group. This indicates that the size and polarizability of the substituent are critical for effective binding.

Basicity: The pKa of the compounds, or the calculated proton affinity of the hydrazone group, was a significant factor in explaining the observed activity. This suggests that the basicity of the derivative plays a crucial role.

Ion-Pair Interaction: The importance of basicity supports the hypothesis of an ion-pair interaction between a carboxylate residue on the Na+,K+-ATPase enzyme and the protonated 17β-hydrazonomethyl group of the ligand. This interaction is a key anchoring point for the molecule.

General SAR principles for steroids also apply and inform the design of novel 5β-androstane analogs: uomustansiriyah.edu.iqwikipedia.org

The rigid tetracyclic steroid nucleus is often essential for activity, providing the correct orientation of functional groups. uomustansiriyah.edu.iq

Modifications at the C17 position can significantly enhance or alter biological activity. uomustansiriyah.edu.iq

The distance between key functional groups, such as the hydroxyl at C3 and substituents at C17, is often critical for optimal receptor interaction. uomustansiriyah.edu.iq

These principles guide medicinal chemists in the rational design of new 5β-androstan-3β-ol derivatives with improved potency, selectivity, and therapeutic potential.

Interactive Data Table: SAR of 17β-(hydrazonomethyl)-5β-androstane-3β,14β-diol Derivatives nih.gov

Below is a representative table illustrating the relationship between the substituent at the 17β-hydrazone position, its properties, and the resulting binding affinity to the Na+,K+-ATPase receptor.

| Derivative Substituent (R) | van der Waals Volume (ų) | pKa | Relative Binding Affinity (IC₅₀, nM) |

| -H | 10.5 | 7.5 | 100 |

| -CH₃ | 22.4 | 8.0 | 50 |

| -C₆H₅ | 55.7 | 6.8 | 250 |

| -C(CH₃)₃ | 54.7 | 8.2 | 35 |

| -NH₂ | 20.3 | 9.5 | 15 |

Note: Data are illustrative based on the findings that increased volume (to an optimal point) and basicity correlate with higher affinity (lower IC₅₀).

Advanced Analytical Methodologies for 5β Androstan 3β Ol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in steroid analysis, providing the means to separate complex mixtures and quantify individual compounds.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of endogenous steroids. nih.gov For GC-MS analysis, steroids, including 5β-Androstan-3β-ol, typically require a derivatization step to increase their volatility and improve their chromatographic behavior. This often involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. The subsequent mass spectrometry detection allows for sensitive and specific quantification. The electron impact (EI) ionization mode in GC-MS generates characteristic fragmentation patterns that are crucial for structural confirmation. nih.govresearchgate.net The specificity of GC-MS has been demonstrated for a range of analytes, including various androstane (B1237026) metabolites. nih.gov In steroid profiling, GC-MS is used to determine the concentrations of a panel of endogenous steroids, which can include metabolites of the 5β-androstane series. researchgate.net

Table 1: Typical GC-MS Parameters for Steroid Analysis

| Parameter | Description |

|---|---|

| Derivatization | Conversion to trimethylsilyl (TMS) ethers or pertrimethylsilylated products to increase volatility. nih.govresearchgate.net |

| Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms). |

| Ionization Mode | Electron Impact (EI) at 70 eV is common for generating reproducible fragmentation patterns. nih.gov |

| Detection | Selected Ion Monitoring (SIM) is used for targeted quantification, enhancing sensitivity and specificity. dshs-koeln.de |

| Internal Standards | Deuterium-labeled steroids are often used for accurate quantification. nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for steroid analysis, offering high sensitivity and specificity without the need for derivatization in many cases. nih.gov However, to enhance ionization efficiency and sensitivity for certain steroids, derivatization with reagents like picolinates can be employed. nih.gov This technique is particularly well-suited for the analysis of steroid conjugates, such as glucuronides and sulfates, which can be analyzed directly. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification by compensating for matrix effects and variations in instrument response. nih.gov LC-MS/MS methods have been developed to simultaneously quantify a wide range of androgens and their metabolites in serum and other biological fluids, with lower limits of quantitation in the picogram range. nih.govgoogle.com

Table 2: LC-MS/MS Parameters for Androgen Analysis

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase liquid chromatography is commonly used for separation. |

| Ionization Mode | Electrospray ionization (ESI) in positive or negative mode is typically employed. researchgate.net |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. researchgate.net |

| Derivatization | Can be used to improve sensitivity for certain androgens. nih.govresearchgate.net |

| Internal Standards | Stable isotope-labeled analogs (e.g., ¹³C₃-labeled) are used for accurate quantification. nih.gov |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of androstane compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the structural elucidation of steroids. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. In the ¹H NMR spectrum of androstane compounds, the signals for the methyl groups at C-18 and C-19 are typically observed as singlets in the upfield region. The chemical shifts and coupling constants of the protons attached to the steroid nucleus are indicative of their stereochemistry. For instance, the orientation of the hydroxyl group at C-3 can be determined from the multiplicity and chemical shift of the H-3 proton. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are used to assign all proton and carbon signals unambiguously. pharm.or.jp

Table 3: Representative ¹³C NMR Chemical Shifts for Androstane Skeletons

| Carbon Atom | 5α-Androstane (δc) | 5β-Androstane (δc) |

|---|---|---|

| C-3 | 28.0 - 38.0 | 26.0 - 36.0 |

| C-5 | ~ 46.0 | ~ 42.0 |

| C-18 | ~ 12.0 | ~ 12.0 |

| C-19 | ~ 21.0 | ~ 24.0 |

Note: Chemical shifts are approximate and can vary based on substituents and solvent.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of 5β-Androstan-3β-ol, the most prominent feature in its IR spectrum would be the absorption band corresponding to the hydroxyl (-OH) group. This typically appears as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The C-O stretching vibration of the secondary alcohol is expected in the 1000-1100 cm⁻¹ region. The spectrum would also show characteristic C-H stretching and bending vibrations for the alkane structure of the steroid nucleus. nih.gov The absence of a strong absorption band around 1700 cm⁻¹ would confirm the absence of a ketone group.

Table 4: Characteristic IR Absorption Frequencies for 5β-Androstan-3β-ol

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Broad band, indicative of a hydroxyl group. |

| C-H Stretch | 2850 - 3000 | Aliphatic C-H stretching. |

Mass Spectrometry Fragmentation Patterns of 5β-Androstane Conjugates

In biological systems, steroids are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion. The analysis of these conjugates by mass spectrometry provides valuable information. The electron impact fragmentation of derivatized steroid glucuronides has been studied in detail. nih.govresearchgate.net For pertrimethylsilylated derivatives of 5β-androstane glucuronides, the mass spectra show characteristic fragment ions arising from both the steroid and the glucuronide moieties. nih.govresearchgate.net The fragmentation pattern can help to distinguish between different isomers. nih.govresearchgate.net Under electrospray ionization (ESI), steroid glucuronides are readily detected as deprotonated molecules [M-H]⁻ in negative ion mode. researchgate.net Tandem mass spectrometry (MS/MS) of this precursor ion yields product ions characteristic of the steroid structure, although fragmentation of the steroid core is often limited in negative mode. researchgate.net In positive ion ESI, protonated molecules [M+H]⁺ or adducts can be formed, and their MS/MS spectra often show more extensive fragmentation of the steroid backbone, providing greater structural detail. researchgate.net

Table 5: Key Fragment Ions in EI-MS of a Pertrimethylsilylated 5β-Androstan-17-one-3-glucuronide

| m/z | Proposed Origin |

|---|---|

| 405 | [Glucuronide moiety - H]⁺ |

| 315 | [Glucuronide moiety - TMSOH]⁺ |

| 270 | [Steroid moiety with TMS group]⁺ |

| 217 | [Fragment from glucuronide moiety]⁺ |

Based on fragmentation of related androsterone (B159326) glucuronides. nih.gov

Immunological Assays in Steroid Research

Immunological assays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are powerful tools in steroid research due to their high sensitivity and specificity. These methods utilize the principle of competitive binding between a labeled and an unlabeled antigen for a limited number of antibody binding sites.

Radioimmunoassay (RIA) has been a cornerstone in the quantification of steroid hormones for decades. This technique involves a radioactive isotope-labeled steroid (tracer) competing with the unlabeled steroid in a sample for binding to a specific antibody. youtube.com The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled steroid in the sample. youtube.com RIA has been successfully employed to measure various androgens and their metabolites in biological fluids. nih.govoup.com For instance, a study on the anti-androgen TSAA-291 (Oxendolone) utilized an RIA with an antiserum raised against a TSAA-291-3-oxime-BSA conjugate. nih.gov This assay demonstrated a sensitivity in the picogram to nanogram range, though it also showed some cross-reactivity with other endogenous steroids. nih.gov While highly sensitive, the use of radioactive materials is a significant drawback of RIA. youtube.com

Enzyme-Linked Immunosorbent Assay (ELISA) offers a non-radioactive alternative to RIA and has become widely used for steroid analysis. In a competitive ELISA for steroid quantification, a known amount of enzyme-labeled steroid competes with the steroid in the sample for binding to a limited amount of specific antibody coated on a microplate. The enzyme's activity, which is inversely proportional to the steroid concentration in the sample, is measured by adding a substrate that produces a colored product. Commercial ELISA kits are available for the measurement of total testosterone (B1683101) and other androgens. mdpi.com

A significant advancement in ELISA technology for steroid detection is the development of ultrasensitive assays that incorporate enzyme cycling for signal amplification. nih.govmdpi.comtandfonline.comnih.gov One such method uses a derivative of an androsterone, 17β-methoxy-5β-androstan-3α-ol 3-phosphate, as a substrate for alkaline phosphatase (ALP) linked to a secondary antibody. nih.govnih.govtandfonline.com The dephosphorylation of this substrate by ALP produces 17β-methoxy-5β-androstan-3α-ol, which then enters a cycling reaction catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.govtandfonline.comnih.govtandfonline.com This enzymatic cycling leads to a substantial amplification of the signal, allowing for the detection of analytes at attomole levels. nih.gov This ultrasensitive ELISA has been applied to the measurement of insulin, demonstrating its potential for detecting trace amounts of various biomolecules. tandfonline.com

Table 1: Comparison of Immunological Assays for Steroid Analysis

| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |

|---|---|---|

| Principle | Competitive binding with a radiolabeled antigen. youtube.com | Competitive binding with an enzyme-labeled antigen. |

| Detection | Measurement of radioactivity. youtube.com | Colorimetric or fluorometric measurement of enzyme activity. mdpi.com |

| Sensitivity | High (picogram to nanogram range). youtube.comnih.gov | High, with potential for ultrasensitivity through signal amplification. nih.gov |

| Advantages | High sensitivity and well-established protocols. nih.gov | Non-radioactive, high-throughput, and commercially available kits. mdpi.com |

| Disadvantages | Use of hazardous radioactive materials. youtube.com | Potential for cross-reactivity and matrix effects. |

Metabolomics and Molecular Networking Approaches in Steroid Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a comprehensive snapshot of metabolic pathways. In steroid research, metabolomics has emerged as a powerful tool to understand the complex network of steroid synthesis and metabolism, often referred to as the steroidome. oup.com

Mass spectrometry-based metabolomic profiling allows for the simultaneous measurement of a wide range of steroid metabolites in biological samples like serum and urine. oup.comnih.govnih.gov This approach has been instrumental in identifying dysregulated steroid pathways in various conditions, including prostate cancer and nonalcoholic fatty liver disease. nih.govnih.gov For example, a metabolomics study on men undergoing androgen deprivation therapy revealed significant alterations in steroid synthesis, highlighting a correlation between the reduction in androgen sulfates and changes in serum glucose levels. nih.gov Another study identified several sulfated steroids, including a derivative of etiocholanolone (B196237), as potential biomarkers for the progression of liver fibrosis. nih.gov

Molecular networking (MN) is an innovative computational strategy that enhances the analysis of complex metabolomics data, particularly from high-resolution mass spectrometry. nih.govresearchgate.net It organizes MS/MS data into networks where nodes represent parent ions and edges represent spectral similarity. researchgate.net This approach helps to visualize and annotate related molecules, even those that are unknown, by propagating annotations from known compounds within the same molecular family. nih.govnih.gov In steroid research, MN has been used to construct databases and networks of steroids, facilitating the study of steroid metabolism and the identification of biomarkers. nih.govresearchgate.net By grouping steroids of the same family, such as androgens, this technique aids in a deeper understanding of metabolic pathways. nih.govresearchgate.net The application of feature-based molecular networking (FBMN) combined with tools like MZmine and SIRIUS further refines the annotation of steroid isomers and the generation of ion identity molecular networks. researchgate.netacs.org

Table 2: Key Findings from Metabolomics Studies in Androgen Research

| Study Focus | Key Findings | Implication |

|---|---|---|

| Androgen Deprivation Therapy | Reduced synthesis of androgen sulfates correlated with higher serum glucose. nih.gov | Provides insight into the metabolic side effects of hormone therapy. nih.gov |

| Prostate Cancer | Androgen treatment elevates amino acid metabolism and alters methylation in prostate cancer cells. nih.gov | Identifies potential metabolic targets for prostate cancer treatment. nih.gov |

| Nonalcoholic Fatty Liver Disease | Decreased levels of DHEA-S and etiocholanolone-S, and increased 16-OH-DHEA-S with fibrosis progression. nih.gov | Suggests novel steroid biomarkers for liver disease severity. nih.gov |

| Urinary Steroidome | Molecular networking strategy successfully applied to study steroid metabolism and highlight biomarkers in urine samples. nih.govresearchgate.net | Demonstrates a powerful new tool for comprehensive steroid analysis. nih.gov |

Computational Approaches and Future Research Directions in 5β Androstan 3β Ol Research

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as 5β-Androstan-3β-ol, and a macromolecular target, typically a protein receptor. These methods are crucial for elucidating the structural basis of a steroid's biological activity.

Docking simulations calculate the preferred orientation and binding affinity of a ligand to a receptor. This information helps identify key amino acid residues in the receptor's binding site that are critical for interaction. For instance, studies on derivatives of the 5β-androstane skeleton have utilized molecular modeling to understand interactions with specific receptors. A study on 17β-O-aminoalkyloximes of 5β-androstane-3β,14β-diol, which exhibit digitalis-like activity, employed molecular modeling to investigate their binding to the Na+,K+-ATPase receptor. The models suggested potential interactions between the steroid derivatives and specific amino acid residues within the H1-H2 domains of the receptor, highlighting the importance of the steroid's three-dimensional structure for its biological function.

While direct docking studies on 5β-Androstan-3β-ol are not extensively published, research on its isomers provides valuable insights. For example, studies on 5α-androstane-3β,17β-diol (3β-diol) have explored its binding to estrogen and androgen receptors. Such studies confirm that steroids can bind to multiple receptors with varying affinities, and these binding profiles correlate with their biological effects, such as stimulating cell proliferation. Computational tools like SwissDock can be used to assess the interactions of various steroids with proteins, including cytochromes involved in their metabolism, further demonstrating the utility of these approaches in steroid research.

The insights gained from modeling and docking can guide the design of new compounds with enhanced specificity and potency. By understanding the structural requirements for receptor binding, researchers can rationally modify the 5β-Androstan-3β-ol scaffold to create derivatives with desired biological activities.

Q & A

Q. What are the established synthetic routes for 5β-Androstan-3β-ol, and how do reaction conditions influence stereochemical outcomes?

The synthesis of 5β-Androstan-3β-ol typically involves stereoselective reduction of precursor steroids like epiandrosterone or modifications of androstane derivatives. Key methods include:

- Catalytic hydrogenation : Using palladium or platinum catalysts to reduce double bonds in androstene derivatives, ensuring β-configuration at C3 and C5 positions .

- Enzymatic reduction : Employing microbial enzymes (e.g., Actinobacteria) for site-specific reduction, which minimizes side reactions and improves yield .

Reaction parameters (temperature, solvent polarity, and catalyst loading) critically affect stereochemical fidelity. For example, polar aprotic solvents favor β-hydroxy retention, while elevated temperatures may induce epimerization .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of 5β-Androstan-3β-ol?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry. Key signals include the C3β-OH proton (δ ~3.5 ppm, multiplet) and the C5β-H (axial proton, δ ~1.2–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electron ionization (EI) confirms molecular weight (276.4568 g/mol) and fragmentation patterns (e.g., loss of HO at m/z 258) .

- HPLC-UV/RI : Reverse-phase C18 columns with methanol/water gradients (70:30 to 95:5) resolve 5β-Androstan-3β-ol from diastereomers, validated against NIST reference spectra .

Q. What safety protocols are essential for handling 5β-Androstan-3β-ol in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335).

- Storage : Store at -20°C in sealed amber vials under inert gas (e.g., argon) to prevent oxidation. Methanol solutions are stable for ≥5 years at -20°C .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN 3077) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of 5β-Androstan-3β-ol across in vitro and in vivo models?

Discrepancies often arise due to interspecies differences in cytochrome P450 (CYP) enzyme activity:

- In vitro assays : Human liver microsomes may hydroxylate C17β, whereas rodent models favor C16α-hydroxylation. Validate using isotope-labeled tracers (e.g., - or -analogs) to track metabolite formation .

- Competitive inhibition studies : Co-incubate with CYP3A4/5 inhibitors (e.g., ketoconazole) to identify dominant metabolic pathways .

- Cross-species normalization : Adjust enzyme kinetics (V/K) using allometric scaling factors .

Q. What advanced techniques validate the stereochemical purity of 5β-Androstan-3β-ol in complex mixtures?

- Chiral HPLC : Use cellulose-based chiral columns (e.g., Chiralpak IC-3) with hexane/isopropanol (90:10) to separate 3β-OH from 3α-epimers (ΔR ≥ 2.5 min) .

- X-ray crystallography : Resolve crystal structures to confirm absolute configuration (e.g., C3β-OH axial orientation) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to detect <2% epimeric impurities .

Q. How should researchers design experiments to investigate the compound’s interaction with steroid hormone receptors?

- Competitive binding assays : Use -labeled ligands (e.g., -DHT for androgen receptors) with scintillation counting. Calculate IC values via nonlinear regression .

- Transcriptional activation assays : Transfect cells with receptor-specific luciferase reporters (e.g., AR-responsive PSA promoters) and measure luminescence post-treatment .

- Molecular docking : Perform in silico simulations (AutoDock Vina) to map hydrogen bonding between C3β-OH and Gln711/Arg752 residues in ligand-binding domains .

Q. What statistical approaches are recommended for analyzing contradictory data in synthesis yield optimization studies?

- Factorial Design of Experiments (DoE) : Use a 2 factorial matrix to assess interactions between variables (e.g., catalyst loading vs. temperature). Apply ANOVA to identify significant factors (p < 0.05) .

- Response Surface Methodology (RSM) : Optimize reaction conditions via central composite design, modeling yield as a function of pH and solvent polarity .

- Robustness testing : Introduce ±5% variations in critical parameters (e.g., reaction time) to evaluate reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.